1-(aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-ol
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Overview
Description
1-(Aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-ol is an organic compound with a unique structure characterized by a cyclohexane ring substituted with an aminomethyl group and four methyl groups
Preparation Methods
The synthesis of 1-(aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-ol can be achieved through several routes. One common method involves the reaction of 3,3,5,5-tetramethylcyclohexanone with formaldehyde and ammonia, followed by reduction. This process typically uses solvents such as ethanol or methanol and may involve catalysts to improve yield and selectivity . Industrial production methods often scale up these laboratory procedures, optimizing reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
1-(Aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different amines or alcohols, depending on the reducing agent used.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to ensure desired product formation.
Scientific Research Applications
1-(Aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers and other materials, where its unique structure imparts desirable properties
Mechanism of Action
The mechanism by which 1-(aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of these targets. Pathways involved may include signal transduction and metabolic processes, depending on the specific application .
Comparison with Similar Compounds
Similar compounds to 1-(aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-ol include:
Aminomethylphosphonic acid: This compound has a similar aminomethyl group but differs in its phosphonic acid functionality, leading to different chemical properties and applications.
Cyclohexylamine derivatives: These compounds share the cyclohexane ring and amine group but vary in their substituents, affecting their reactivity and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct steric and electronic properties, making it valuable for specialized applications.
Properties
Molecular Formula |
C11H23NO |
---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-(aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-9(2)5-10(3,4)7-11(13,6-9)8-12/h13H,5-8,12H2,1-4H3 |
InChI Key |
ZAJXWLFSGXFGKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(C1)(CN)O)(C)C)C |
Origin of Product |
United States |
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